Carbenoxolone sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

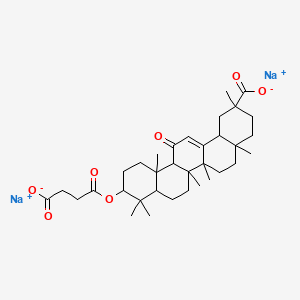

Carbenoxolone is a derivative of glycyrrhetinic acid, which is found in the root of the licorice plant. It has a steroid-like structure and is primarily used for the treatment of peptic, esophageal, and oral ulceration and inflammation . Carbenoxolone is known for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a role in the conversion of inactive cortisone to active cortisol .

準備方法

合成経路と反応条件: カルベノキソロンは、グリチルリチン酸とコハク酸無水物から合成することができます。 このプロセスは、適切な溶媒と触媒の存在下で、グリチルリチン酸とコハク酸無水物を反応させることを含みます .

工業的生産方法: カルベノキソロンナトリウムの工業的生産は、甘草の粉砕、アンモニア水での反応、浸漬、加熱、冷却、ろ過、酸性化など、いくつかのステップを含みます。 最終製品は、沈殿、分離、洗浄、アンモニア溶解、濃縮、乾燥によって得られます .

化学反応の分析

反応の種類: カルベノキソロンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: カルベノキソロンは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、特定の条件下で、ハロゲンや求核剤などの試薬を含むことが多いです。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生じることがありますが、還元はアルコールを生じることがあります。

4. 科学研究における用途

カルベノキソロンは、さまざまな科学研究で幅広く使用されています。

科学的研究の応用

Carbenoxolone has a wide range of scientific research applications:

Chemistry: It is used as a gap junction blocker in various chemical studies.

Biology: Carbenoxolone is used to study cell-to-cell communication and its effects on cellular processes.

Medicine: It has been investigated for its potential nootropic effects, anti-inflammatory properties, and its role in reducing lung metastases

作用機序

カルベノキソロンは、不活性なコルチゾンを活性なコルチゾールに変換する役割を果たす酵素、11β-ヒドロキシステロイドデヒドロゲナーゼを阻害することでその効果を発揮します . この阻害は、脳内の活性グルココルチコイドの量を減らし、認知機能を向上させる可能性があります . さらに、カルベノキソロンはギャップ結合をブロックし、これは細胞間コミュニケーションに不可欠です .

類似化合物:

11α-ヒドロキシプロゲステロン: 11β-ヒドロキシステロイドデヒドロゲナーゼを阻害する別の化合物ですが、薬理学的特性は異なります.

独自性: カルベノキソロンは、11β-ヒドロキシステロイドデヒドロゲナーゼ阻害剤とギャップ結合遮断剤の両方としての二重作用が独特です。 この特性の組み合わせにより、神経生物学や癌療法など、さまざまな分野の研究において貴重な化合物となっています .

類似化合物との比較

Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.

11α-Hydroxyprogesterone: Another compound that inhibits 11β-hydroxysteroid dehydrogenase but has different pharmacological properties.

Uniqueness: Carbenoxolone is unique due to its dual action as both an inhibitor of 11β-hydroxysteroid dehydrogenase and a gap junction blocker. This combination of properties makes it a valuable compound for research in various fields, including neurobiology and cancer therapy .

特性

CAS番号 |

7421-40-1 |

|---|---|

分子式 |

C34H48Na2O7 |

分子量 |

614.7 g/mol |

IUPAC名 |

disodium;(4aS,6aS,6bR,12aS)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21?,23?,24?,27?,30-,31?,32+,33-,34-;;/m1../s1 |

InChIキー |

BQENDLAVTKRQMS-VNUKITDMSA-L |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

異性体SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

外観 |

Solid powder |

Key on ui other cas no. |

7421-40-1 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

5697-56-3 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。